molecular formula C9H19NO2 B14683332 2-(Dimethylamino)ethyl pentanoate CAS No. 36584-86-8

2-(Dimethylamino)ethyl pentanoate

Cat. No.: B14683332
CAS No.: 36584-86-8
M. Wt: 173.25 g/mol
InChI Key: DPIKKTSTDVVXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)ethyl pentanoate is an ester compound characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a pentanoate group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethyl pentanoate can be synthesized through the esterification reaction between pentanoic acid and 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Hydrolysis: Pentanoic acid and 2-(dimethylamino)ethanol.

    Transesterification: A different ester and alcohol.

    Reduction: 2-(Dimethylamino)ethyl alcohol.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl pentanoate involves its hydrolysis to produce pentanoic acid and 2-(dimethylamino)ethanol. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This hydrolysis reaction is essential for the compound’s biological activity and its potential use in drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethyl pentanoate is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to other esters.

Properties

CAS No.

36584-86-8

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-(dimethylamino)ethyl pentanoate

InChI

InChI=1S/C9H19NO2/c1-4-5-6-9(11)12-8-7-10(2)3/h4-8H2,1-3H3

InChI Key

DPIKKTSTDVVXGM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.